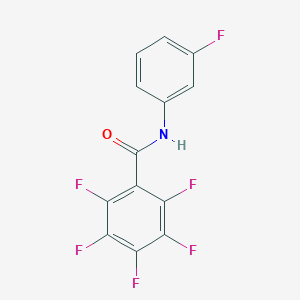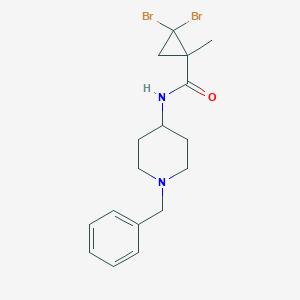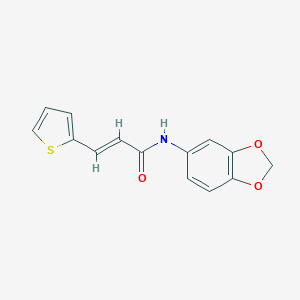
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide, also known as BTA, is a synthetic compound with potential applications in scientific research. BTA is a member of the acrylamide family, which is widely used in various fields such as chemistry, biology, and medicine.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide is not fully understood. However, it is believed that N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are essential for cancer cell growth. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has also been shown to induce apoptosis in cancer cells by activating certain pathways that lead to cell death.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to have several biochemical and physiological effects. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to inhibit the activity of certain enzymes that are essential for cancer cell growth. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has also been shown to induce apoptosis in cancer cells by activating certain pathways that lead to cell death. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes that are involved in the inflammatory response.
実験室実験の利点と制限
One of the advantages of using N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in lab experiments is its potential applications in cancer research. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Another advantage of using N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in lab experiments is its potential applications in the field of inflammation research. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes that are involved in the inflammatory response. One of the limitations of using N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in lab experiments is its potential toxicity. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to be toxic to certain cells at high concentrations.
将来の方向性
There are several future directions for the research on N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide. One of the future directions is to investigate the mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in more detail. Another future direction is to investigate the potential applications of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in other fields such as neurodegenerative diseases and infectious diseases. Another future direction is to investigate the potential toxicity of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in more detail.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide is a synthetic compound with potential applications in scientific research. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to have potential applications in cancer research and inflammation research. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has several biochemical and physiological effects, including inhibiting the activity of certain enzymes and inducing apoptosis in cancer cells. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has potential advantages and limitations for lab experiments. There are several future directions for the research on N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide, including investigating the mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in more detail and investigating the potential applications of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in other fields.
合成法
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide can be synthesized by the reaction of 2-thiophene carboxylic acid with 3-aminophenol in the presence of triethylamine and 1,1'-carbonyldiimidazole. The resulting intermediate is then reacted with 2-bromo-1,3-benzodioxole in the presence of palladium acetate and triphenylphosphine to obtain the final product, N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide.
科学的研究の応用
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide is in the field of cancer research. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has also been shown to inhibit the activity of certain enzymes that are essential for cancer cell growth.
特性
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14(6-4-11-2-1-7-19-11)15-10-3-5-12-13(8-10)18-9-17-12/h1-8H,9H2,(H,15,16)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGBIWHNHHVHMM-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Phenylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B458297.png)
![1-[3-(4-Bromophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B458298.png)
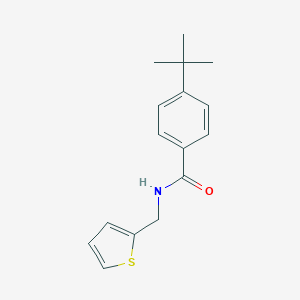
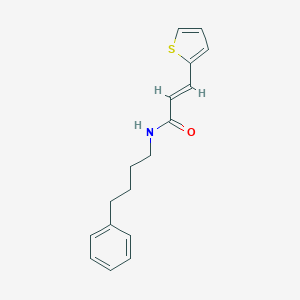
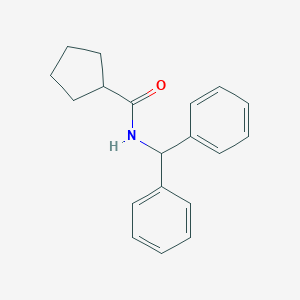
![Propyl 2-{[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]amino}-4-(4-isobutylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B458302.png)
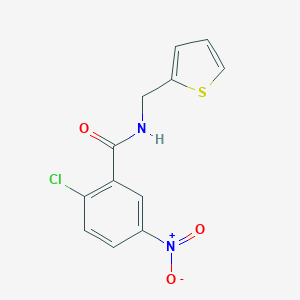
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide](/img/structure/B458304.png)
![5-chloro-2-nitro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B458310.png)
